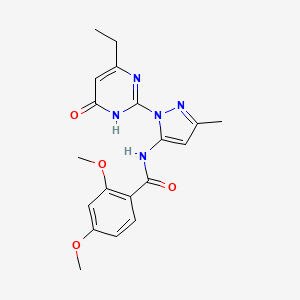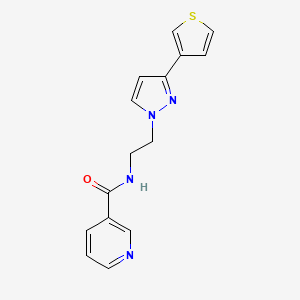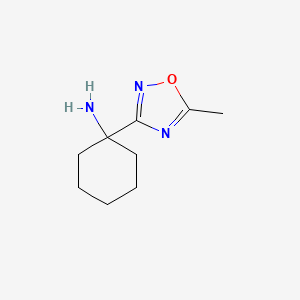![molecular formula C11H18Cl2N2 B3013489 N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride CAS No. 2567496-33-5](/img/structure/B3013489.png)
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride is an organic compound with the chemical formula C7H9ClN2. It is a colorless to pale yellow oil-like liquid that is slightly soluble in water but can dissolve in organic solvents such as ethanol, ether, and ketones . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
作用機序
Target of Action
Similar compounds, such as nitenpyram and acetamiprid, are known to interact with the nicotinic acetylcholine receptor (nachr) in insects . The nAChR plays a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
EN300-27699173 likely interacts with its targets in a similar manner to related compounds. For instance, Acetamiprid, a neonicotinoid insecticide, activates the nAChR, leading to paralysis and death of pest organisms
Biochemical Pathways
It’s known that neonicotinoids like acetamiprid can affect the signaling pathways mediated by nachr . The activation of these receptors can disrupt normal neural signaling, leading to paralysis and death in insects.
Pharmacokinetics
Similar compounds are known to be metabolized by cytochrome p450 enzymes . These enzymes play a key role in the metabolism and elimination of many xenobiotics and drugs. The impact of these properties on the bioavailability of EN300-27699173 would need further investigation.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the activation of nachr by en300-27699173 could lead to disruption of neural signaling, resulting in paralysis and death of the target organisms .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride can have various effects on cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is present .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine typically involves the following steps:
Reaction of 6-chloropyridine with hydrogen in an ammonia atmosphere: This reaction produces 6-chloropyridin-3-ylmethanamine.
Methylation of 6-chloropyridin-3-ylmethanamine: The resulting compound is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of protective atmospheres such as nitrogen or argon is common to prevent unwanted side reactions .
化学反応の分析
Types of Reactions
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
Acetamiprid: A neonicotinoid insecticide with structural similarity to nicotine.
Imidacloprid: Another neonicotinoid that acts on nAChRs.
N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride: A structurally related compound used in similar applications.
Uniqueness
N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as an intermediate in various synthetic pathways and its potential biological activities make it a valuable compound in research and industry .
特性
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.ClH/c1-9(2)5-6-13-7-10-3-4-11(12)14-8-10;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYXWVRKLRHWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CN=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3013406.png)
![Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B3013407.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B3013409.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)
![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)
![3-[(3,4-dimethoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)


![6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3013417.png)
![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)
![1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B3013424.png)

